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Compound of Interest

Compound Name: Propargyl-PEG4-S-PEG4-acid

Cat. No.: B8106173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, Propargyl-
PEG4-S-PEG4-acid, tailored for researchers and professionals in the fields of biotechnology

and drug development. This advanced linker is instrumental in the synthesis of complex

bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Properties and Specifications
Propargyl-PEG4-S-PEG4-acid is a hydrophilic, heterobifunctional linker featuring a terminal

propargyl group and a carboxylic acid. The propargyl group facilitates covalent attachment to

azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a

cornerstone of "click chemistry."[1][2][3] The carboxylic acid end allows for conjugation to

primary amine groups on biomolecules through the formation of a stable amide bond, typically

mediated by activating agents like EDC and NHS.[3][4] The molecule incorporates two

polyethylene glycol (PEG4) chains and a sulfide bond, enhancing its solubility in aqueous

media and providing a defined spacer arm to mitigate steric hindrance.[3][4]

Quantitative Data Summary

The key molecular and physical properties of Propargyl-PEG4-S-PEG4-acid are summarized

in the table below for easy reference.
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Property Value Reference

Molecular Weight 496.6 g/mol [5]

Chemical Formula C₂₂H₄₀O₁₀S [5]

CAS Number 2055041-20-6 [5]

Purity Typically ≥95%

Appearance White to off-white solid or oil

Solubility Soluble in water, DMSO, DMF

Storage Conditions -20°C, desiccated [5]

Experimental Protocols
This section details a general two-stage protocol for the conjugation of Propargyl-PEG4-S-
PEG4-acid to a primary amine-containing biomolecule (e.g., an antibody or protein) and

subsequent click chemistry reaction with an azide-functionalized molecule.

Stage 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of the linker and its

conjugation to a primary amine on a biomolecule.

Materials:

Propargyl-PEG4-S-PEG4-acid

Biomolecule with primary amine(s) (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
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Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5

Desalting columns for buffer exchange

Methodology:

Biomolecule Preparation:

Dissolve or exchange the biomolecule into the Reaction Buffer at a concentration of 1-10

mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.

Linker Activation:

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the

Activation Buffer. A typical starting concentration is 100 mM for each.

In a separate microcentrifuge tube, dissolve Propargyl-PEG4-S-PEG4-acid in the

Activation Buffer.

Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.

Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

Conjugation Reaction:

Add the activated linker solution to the biomolecule solution. A typical molar ratio is 10-20

moles of linker per mole of biomolecule, but this should be optimized.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with

gentle stirring or rotation.

Quenching and Purification:

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100

mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Remove excess linker and reaction byproducts by buffer exchange using a desalting

column or through dialysis against the desired storage buffer.
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Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and

an azide-containing molecule (e.g., a fluorescent dye, drug payload).

Materials:

Propargyl-functionalized biomolecule (from Stage 1)

Azide-containing molecule of interest

Copper(II) sulfate (CuSO₄)

Reducing agent: Sodium ascorbate

Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Methodology:

Preparation of Reagents:

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g.,

DMSO).

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate

(e.g., 500 mM in water).

If using TBTA, prepare a stock solution in DMSO.

Click Reaction:

In a reaction vessel, combine the propargyl-functionalized biomolecule with a 3-5 fold

molar excess of the azide-containing molecule.

Add the copper ligand (if used) to the reaction mixture.
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Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM, followed by

sodium ascorbate to a final concentration of 1-5 mM.

Incubate the reaction for 1-4 hours at room temperature, protected from light if using

fluorescent molecules.

Purification:

Purify the final bioconjugate to remove excess reagents, catalyst, and unreacted azide

molecule using appropriate methods such as size-exclusion chromatography (SEC),

affinity chromatography, or dialysis.

Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described

above.
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Experimental Workflow for Bioconjugation

Stage 1: Amine Coupling

Stage 2: Click Chemistry

Prepare Biomolecule
(e.g., Antibody in PBS)

Activate Propargyl-PEG4-S-PEG4-acid
with EDC/NHS

 

Conjugate Activated Linker
to Biomolecule

 

Quench and Purify
Propargyl-Biomolecule

 

Combine Propargyl-Biomolecule
and Azide-Molecule

To Click Reaction

Prepare Azide-Molecule
(e.g., Drug Payload)

 

Add Cu(II) Catalyst,
Reducing Agent, and Ligand

 

Purify Final
Bioconjugate
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Signaling Pathway of a Targeted ADC

Cellular Binding and Internalization

Payload Release and Action

Cellular Effect

ADC with Propargyl-PEG4-S-PEG4 Linker
Binds to Target Receptor

Receptor-Mediated Endocytosis
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Endosome-Lysosome Fusion
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in Lysosome
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Intracellular Target (e.g., DNA, Tubulin)

Diffusion

Induction of Apoptosis

Tumor Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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